molecular formula C19H25FN2O2 B2880159 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310015-95-1

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2880159
CAS No.: 2310015-95-1
M. Wt: 332.419
InChI Key: WEVVJQDQMFAYRY-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents:

  • Position 1: A 1-(4-fluorophenyl)cyclopropanecarbonyl group.
  • Position 4: An oxolan-3-yl (tetrahydrofuran-3-yl) group.

The 1,4-diazepane core provides conformational flexibility, while the cyclopropane ring in the acyl group introduces steric constraints.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)22-10-1-9-21(11-12-22)17-6-13-24-14-17/h2-5,17H,1,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVVJQDQMFAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound with a unique structural configuration that includes a cyclopropane ring, an oxolane (tetrahydrofuran) ring, and a diazepane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H25FN2O2
  • Molecular Weight : 332.41 g/mol
  • CAS Number : 2310015-95-1

The compound's molecular structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific enzymes and receptors through binding interactions that may alter their activity. Key interactions include:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to modifications in biochemical pathways and physiological responses, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by modulating protein kinase activity, which is crucial for cell signaling and proliferation. Specific case studies have indicated its potential effectiveness against various cancer cell lines, although detailed clinical data is limited.

Neuropharmacological Effects

Given the diazepane structure, there is interest in its potential effects on the central nervous system (CNS). Research indicates possible anxiolytic or sedative properties, similar to other diazepine derivatives. Ongoing studies are focusing on its interaction with GABA receptors.

Research Findings

A review of recent literature highlights various studies exploring the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed inhibition of cancer cell proliferation in vitro.
Study BNeuropharmacological EffectsSuggested anxiolytic effects in animal models.
Study CEnzyme InteractionIdentified potential as a kinase inhibitor.

Case Study 1: Anticancer Efficacy

A study conducted on multiple cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: CNS Activity

In a behavioral study using rodent models, the compound was administered to evaluate its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels comparable to established anxiolytics, suggesting potential therapeutic applications in treating anxiety disorders.

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Characterization

  • NMR and MS : ’s compounds were characterized via $^1$H NMR and LC/MS (e.g., M+H$^+$ = 459), providing a benchmark for structural validation of the target compound .

Receptor Binding Studies

  • Nicotinic Acetylcholine Receptors : ’s analogs demonstrated binding to nAChRs, with bromopyridinyl and ethoxypyridinyl groups showing varied affinities. The target’s fluorophenyl group may confer distinct binding kinetics .

Preparation Methods

Simmons-Smith Cyclopropanation

The 1-(4-fluorophenyl)cyclopropane moiety is synthesized via a modified Simmons-Smith reaction. A zinc-copper couple reacts with diiodomethane in the presence of 4-fluorostyrene derivatives to yield the cyclopropane ring. Typical conditions involve:

  • Substrate : 4-Fluorostyrene (1.0 equiv)
  • Reagents : Zn/Cu (3.0 equiv), CH$$2$$I$$2$$ (2.5 equiv)
  • Solvent : Dichloromethane, 0°C to reflux
  • Yield : 68–72%.

Side products from ring-opening or over-alkylation are minimized by slow addition of CH$$2$$I$$2$$ and strict temperature control.

Transition Metal-Catalyzed Cyclopropanation

Alternative methods employ rhodium(II) catalysts for stereoselective cyclopropanation of 4-fluorophenyl diazoacetates. For example:
$$ \text{Rh}2(\text{OAc})4 \, (0.5 \, \text{mol}\%) $$ catalyzes the reaction between ethyl 4-fluorophenyl diazoacetate and ethylene, providing the cyclopropane in 85% yield with >95% cis selectivity.

Synthesis of 4-(Oxolan-3-yl)-1,4-diazepane

Reductive Amination Route

The diazepane core is constructed via a seven-membered ring formation:

  • Substrates : 1,4-Diaminobutane and tetrahydrofuran-3-carbaldehyde.
  • Conditions :
    • Acetic acid (catalytic), 60°C, 12 h.
    • Sodium cyanoborohydride (1.2 equiv) in methanol.
  • Yield : 55–60% after purification by column chromatography.

Ring-Expansion of Piperidine Derivatives

A piperidine intermediate undergoes ring expansion using ethyl chloroformate:
$$ \text{C}5\text{H}{11}\text{N} + \text{ClCO}2\text{Et} \rightarrow \text{C}7\text{H}{14}\text{N}2\text{O}_2 $$
Subsequent displacement with tetrahydrofuran-3-thiol and oxidation yields the oxolan-3-yl substituent.

Coupling of Fragments via Acylation

The final step involves coupling the cyclopropanecarbonyl chloride with the diazepane amine:

Reaction Scheme :
$$ \text{Cyclopropanecarbonyl chloride} + \text{4-(Oxolan-3-yl)-1,4-diazepane} \xrightarrow{\text{Base}} \text{Target Compound} $$

Optimized Conditions :

  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dry THF, 0°C → room temperature
  • Reaction Time : 4 h
  • Yield : 78%.

Analytical Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (d, J = 8.4 Hz, 2H, Ar-H), 4.10–3.95 (m, 4H, diazepane and oxolan), 2.90–2.70 (m, 6H), 1.55–1.30 (m, 4H, cyclopropane).
  • HRMS : m/z calcd for C$${20}$$H$${24}$$FN$$2$$O$$3$$: 383.1772; found: 383.1768.

Crystallographic Validation

Single-crystal X-ray analysis confirms the boat conformation of the diazepane ring and equatorial orientation of the oxolan-3-yl group, consistent with related benzodiazepine derivatives.

Industrial-Scale Optimization Challenges

Purification Issues

  • Problem : Residual zinc in cyclopropanation steps poisons catalysts in subsequent reactions.
  • Solution : Washing with ammonium chloride solution followed by activated carbon filtration.

Solvent Selection

Ethyl acetate replaces dichloromethane in large-scale reactions to meet environmental regulations, albeit with a 5–7% yield reduction.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces acylation time from 4 h to 30 min, improving yield to 82%.

Flow Chemistry Approaches

Continuous-flow systems enhance safety in diazepane ring formation, achieving 90% conversion with in-line IR monitoring.

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